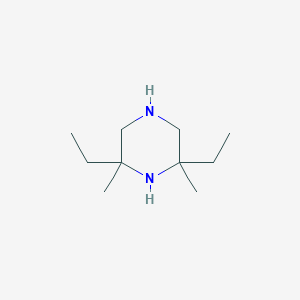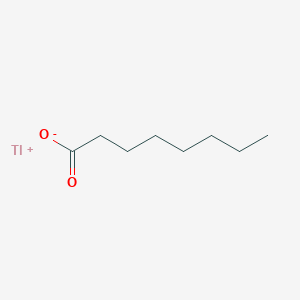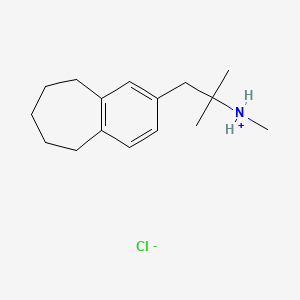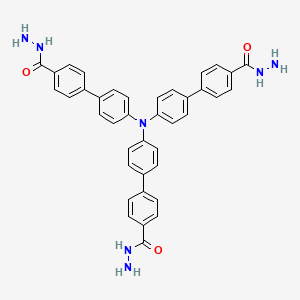![molecular formula C12H19ClO3Si B13736083 Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- CAS No. 42861-95-0](/img/structure/B13736083.png)
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is an organosilicon compound with the molecular formula C12H19ClO3Si. It is a colorless to slightly yellow liquid that is used in various chemical applications due to its reactivity and ability to form strong bonds with both organic and inorganic materials .
Vorbereitungsmethoden
The synthesis of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- typically involves the reaction of chloromethylphenylethyl bromide with trimethoxysilane. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions can be adjusted based on the specific requirements of the synthesis .
Industrial production methods often involve the use of a fixed bed reactor, where the reactants are passed over a catalyst to facilitate the reaction. This method is suitable for large-scale production due to its efficiency and ease of operation .
Analyse Chemischer Reaktionen
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions include silane coupling agents and other organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Vergleich Mit ähnlichen Verbindungen
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- can be compared with other similar compounds such as:
Trimethoxysilane: A simpler organosilicon compound with similar reactivity but lacking the chloromethylphenylethyl group.
(Chloromethyl)phenylethyltrimethoxysilane: A closely related compound with similar chemical properties and applications.
The uniqueness of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- lies in its ability to form strong bonds with both organic and inorganic materials, making it highly versatile for various applications .
Eigenschaften
CAS-Nummer |
42861-95-0 |
|---|---|
Molekularformel |
C12H19ClO3Si |
Molekulargewicht |
274.81 g/mol |
IUPAC-Name |
2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
UFTVYYXWUBLQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC=CC=C1CCl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


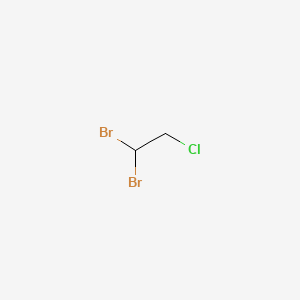
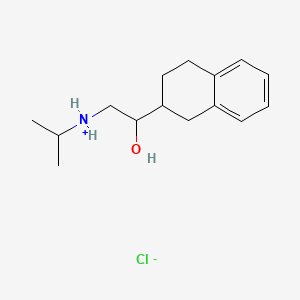
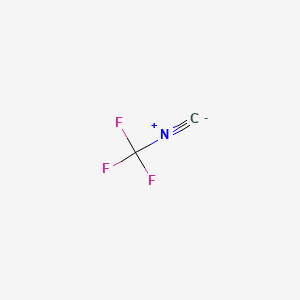
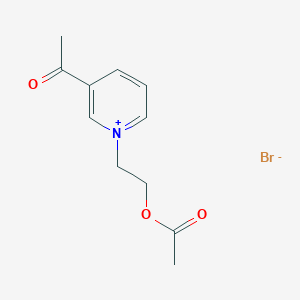
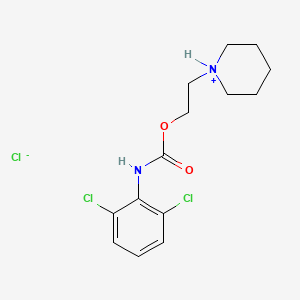
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)



![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
